2(3H)-Thiophenone 2(3H)-Thiophenone
Brand Name: Vulcanchem
CAS No.: 20893-64-5
VCID: VC17191891
InChI: InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2
SMILES:
Molecular Formula: C4H4OS
Molecular Weight: 100.14 g/mol

2(3H)-Thiophenone

CAS No.: 20893-64-5

Cat. No.: VC17191891

Molecular Formula: C4H4OS

Molecular Weight: 100.14 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Thiophenone - 20893-64-5

Specification

CAS No. 20893-64-5
Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
IUPAC Name 3H-thiophen-2-one
Standard InChI InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2
Standard InChI Key NKAMYGXYCWMPTC-UHFFFAOYSA-N
Canonical SMILES C1C=CSC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2(3H)-Thiophenone (CAS: 1003-10-7) is a five-membered thiacyclic compound with the systematic name dihydro-2(3H)-thiophenone. Its molecular formula, C₄H₆OS, corresponds to a molecular weight of 102.155 g/mol . Alternative designations include γ-thiobutyrolactone, tetrahydro-2-thiophenone, and thiacyclopentan-2-one, reflecting its structural relationship to lactones and cyclic ketones .

Structural Features

The compound features a thiolane (tetrahydrothiophene) ring substituted with a ketone group at the 2-position. This configuration imparts polarity and reactivity, as the electron-deficient carbonyl carbon facilitates nucleophilic attacks. The InChIKey KMSNYNIWEORQDJ-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity properties .

Synthesis and Derivatization Strategies

Functionalization Reactions

2(3H)-Thiophenone undergoes nucleophilic additions at the carbonyl group. In a representative reaction, thiourea reacts with enaminone intermediates to form pyrimidine-5-carbonitrile derivatives via cyclization and aromatization . Such transformations highlight its utility in constructing nitrogen-sulfur heterocycles, which are prevalent in bioactive molecules.

Table 1: Representative Reactions of 2(3H)-Thiophenone Derivatives

ReactantProductConditionsYield
Hydrazine hydrateBis-pyrazolylmethanoneReflux, EtOH, 4h75%
ThioureaBis-pyrimidine-5-carbonitrilePiperidine, 8h68%
Phenyl isothiocyanateThiophene-3-carbonitrileKOH/DMF, 12h82%

Physicochemical and Spectroscopic Properties

Spectral Data

Infrared (IR) spectroscopy of 2(3H)-thiophenone derivatives reveals characteristic absorptions:

  • NH stretches: 3,200 cm⁻¹

  • C≡N stretches: 2,210 cm⁻¹
    These bands confirm the presence of amino and nitrile functionalities in reaction products.

Photochemical Behavior

Applications in Organic and Materials Chemistry

Pharmaceutical Intermediates

Bis-heterocycles derived from 2(3H)-thiophenone, such as pyrazolylmethanones and pyrimidinecarbonitriles, are scaffolds for antiviral and anticancer agents . The sulfur atom enhances binding affinity to metalloenzymes, while the nitrile group offers sites for further functionalization.

Photoresponsive Materials

The ultrafast ring-opening dynamics of thiophenones under UV light position them as potential components in optoelectronic devices. Episulfide products could serve as transient intermediates in photo-patterning applications.

Future Research Directions

  • Mechanistic Studies: Elucidate the exact pathway for episulfide formation using time-resolved spectroscopy.

  • Synthetic Optimization: Develop one-pot methodologies for 2(3H)-thiophenone derivatives to improve yields.

  • Biological Screening: Evaluate the bioactivity of bis-heterocyclic analogs against cancer cell lines.

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